Cas no 60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine)

(1S)-(-)-(10-Camphorsulfonyl)imine structure
60886-80-8 structure
Product Name:(1S)-(-)-(10-Camphorsulfonyl)imine
CAS-Nr.:60886-80-8
MF:C10H15NO2S
MW:213.29660153389
MDL:MFCD09992876
CID:90080
PubChem ID:87566403
Update Time:2023-11-22

(1S)-(-)-(10-Camphorsulfonyl)imine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (1S)-(-)-Camphorsulfonylimine
    • (7S)-10,10-dimethyl-5-thia-4-azatricyclo-(5.2.1.0
    • (2S)-Bornane-10,2-sultam
    • Bornanesultam
    • SCamphorsulfonylimine
    • (1S)-(-)-(10-Camphorsulfonyl)imine
    • (3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
    • (-)-10-Camphorsulfonimine
    • (3aS)-(-)-4,5,6,7-Tetrahydro-8,8-Dimethyl-3H-3a,6-Methano-2,1-Benzisothiazole 2,2-Dioxide
    • (1S)-(?)-Camphorsulfonylimine
    • (-)-10-Mercaptoisoborneol
    • (-)-10-sulfanylisoborneol
    • (-)-camphorylsulfonyl imine
    • (1S)-(-)-10-Mercaptoisoborneol
    • (1S)-(-)-5,10-camphorsulfonylimine
    • (1S,2R,4R)-(-)-10-mercapt
    • (3aS)-8,8-Dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazol-2,2-dioxid
    • (3aS)-8,8-dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazole-2,2-dioxide
    • 1S-(-)-10-Mercaptoisoborneol
    • AG-G-78940
    • AGN-PC-00KA98
    • ANW-43983
    • CTK8B4136
    • KB-00776
    • M1341
    • (7S)-(-)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide
    • (3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide
    • (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
    • (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide
    • ZB004141
    • (3aR)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3aalpha,6alpha-metha
    • 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS)-
    • (-)-Camphorsulfonyl imine
    • MDL: MFCD09992876
    • Inchi: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10?/m1/s1
    • InChI-Schlüssel: ZAHOEBNYVSWBBW-PVSHWOEXSA-N
    • Lächelt: CC1([C@]2([H])CCC31CS(=O)(=O)N=C3C2)C
    • BRN: 85296

Berechnete Eigenschaften

  • Genaue Masse: 213.08200
  • Monoisotopenmasse: 213.082
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 430
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topologische Polaroberfläche: 54.9

Experimentelle Eigenschaften

  • Farbe/Form: Weißes Pulver
  • Dichte: 1.50
  • Schmelzpunkt: 227.0 to 231.0 deg-C
  • Siedepunkt: 337 ºC
  • Flammpunkt: 158 ºC
  • Brechungsindex: -31 ° (C=2, CHCl3)
  • PSA: 54.88000
  • LogP: 2.11350
  • Optische Aktivität: [α]19/D −34°, c = 1 in chloroform

(1S)-(-)-(10-Camphorsulfonyl)imine Sicherheitsinformationen

(1S)-(-)-(10-Camphorsulfonyl)imine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-5g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
5g
¥254.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-50g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
50g
¥1066.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-10g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
10g
¥407.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-1g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
1g
¥94.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-100g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
100g
¥1706.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-25g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
25g
¥666.90 2023-09-03
Alichem
A059004047-25g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
25g
$235.44 2023-09-01
Alichem
A059004047-100g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
100g
$545.40 2023-09-01
Chemenu
CM253988-25g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
25g
$184 2021-06-15
Chemenu
CM253988-100g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
100g
$505 2021-06-15

(1S)-(-)-(10-Camphorsulfonyl)imine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1R:SOCl2, S:CH2Cl2, 45 min, 80°C; overnight, reflux; reflux → rt
1.2R:NH3, S:H2O, 0°C; 3 h, rt
1.3S:PhMe, 4 h, reflux
Referenz
Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and Pitavastatin
By Spreider, Pierre A. and Breit, Bernhard, Organic Letters, 2018, 20(11), 3286-3290

Herstellungsverfahren 2

Reaktionsbedingungen
1.1R:SOCl2, S:CHCl3, 3 h, 60°C
Referenz
Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride
By Hudabaierdi, Ruzeahong et al, Phosphorus, 2017, 192(5), 485-489

Herstellungsverfahren 3

Reaktionsbedingungen
1.1R:NH4OH
2.1
Referenz
10-Camphorsulfonyl chloride
By Charette, Andre B. and Yao, Qingwei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Herstellungsverfahren 4

Reaktionsbedingungen
1.1R:H2SO4, R:Ac2O
2.1R:SOCl2
3.1R:NH4OH
4.1R:HCl
Referenz
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

Herstellungsverfahren 5

Reaktionsbedingungen
1.1R:SOCl2
2.1R:NH4OH
3.1R:HCl
Referenz
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

Herstellungsverfahren 6

Reaktionsbedingungen
1.1R:NH4OH
2.1R:HCl
Referenz
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

Herstellungsverfahren 7

Reaktionsbedingungen
1.1
2.1
Referenz
Product subclass 1: cyclic alkanesulfonic acid derivatives
By Sato, R. and Kimura, T., Science of Synthesis, 2007, 39, 735-743

Herstellungsverfahren 8

Reaktionsbedingungen
1.1R:SOCl2, 2 h, 0°C; 0°C → rt; 2 h, rt; 3-4 h, rt
1.2R:H2O, S:H2O, cooled
1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C
1.4S:PhMe, 4 h, reflux
Referenz
Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultam
By Laha, Joydev K., Organic Preparations and Procedures International, 2008, 40(2), 209-213

Herstellungsverfahren 9

Reaktionsbedingungen
1.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
Referenz
Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides
By Hu, Jian, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

Herstellungsverfahren 10

Reaktionsbedingungen
1.1
Referenz
Metal-Free Synthesis of the Methanol Solvate of (S)-Omeprazole Potassium Salt Using (1R)-(-)-10-Camphorsulfonyloxaziridine: Oxidation Process Development and Optical Purity Enhancement Strategy
By Delsarte, Christine et al, Organic Process Research & Development, 2018, 22(3), 321-327

Herstellungsverfahren 11

Reaktionsbedingungen
1.1R:SOCl2
2.1R:NH4OH
3.1
Referenz
10-Camphorsulfonyl chloride
By Charette, Andre B. and Yao, Qingwei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Herstellungsverfahren 12

Reaktionsbedingungen
1.1
Referenz
10-Camphorsulfonyl chloride
By Charette, Andre B. and Yao, Qingwei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Herstellungsverfahren 13

Reaktionsbedingungen
1.1R:HCl
Referenz
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

Herstellungsverfahren 14

Reaktionsbedingungen
1.1
Referenz
Product subclass 1: cyclic alkanesulfonic acid derivatives
By Sato, R. and Kimura, T., Science of Synthesis, 2007, 39, 735-743

Herstellungsverfahren 15

Reaktionsbedingungen
1.1R:SOCl2, rt; 10 min, rt; 1.5 h, 80°C
1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C
2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
Referenz
Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides
By Hu, Jian, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

(1S)-(-)-(10-Camphorsulfonyl)imine Raw materials

(1S)-(-)-(10-Camphorsulfonyl)imine Preparation Products

(1S)-(-)-(10-Camphorsulfonyl)imine Lieferanten

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(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine
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Menge:100g
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